2-Methylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde

Catalog No.
S7859884
CAS No.
M.F
C8H7N3O
M. Wt
161.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde

Product Name

2-Methylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde

IUPAC Name

2-methylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde

Molecular Formula

C8H7N3O

Molecular Weight

161.16 g/mol

InChI

InChI=1S/C8H7N3O/c1-6-7(5-12)8-9-3-2-4-11(8)10-6/h2-5H,1H3

InChI Key

IIQXEMUGZIFMOI-UHFFFAOYSA-N

SMILES

CC1=NN2C=CC=NC2=C1C=O

Canonical SMILES

CC1=NN2C=CC=NC2=C1C=O

2-Methylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde is a heterocyclic organic compound characterized by the molecular formula C8H7N3OC_8H_7N_3O. This compound features a pyrazolo[1,5-a]pyrimidine core with a methyl substituent at the 2-position and an aldehyde functional group at the 3-position. The structure contributes to its unique chemical properties and potential biological activities, making it an interesting subject for research in medicinal chemistry and organic synthesis.

  • Oxidation: The aldehyde group can be oxidized to yield 2-Methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid.
  • Reduction: The aldehyde can be reduced to form 2-Methylpyrazolo[1,5-a]pyrimidine-3-methanol using reducing agents like sodium borohydride or lithium aluminum hydride.
  • Substitution: Nucleophilic substitution reactions can occur at the aldehyde position, allowing for the introduction of various substituents depending on the nucleophile used.

Common reagents for these reactions include potassium permanganate for oxidation and Grignard reagents for substitution reactions .

Research indicates that 2-Methylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde exhibits significant biological activity. It has been studied for its potential as an enzyme inhibitor, particularly against phosphoinositide 3-kinase delta (PI3Kδ), which plays a crucial role in cell signaling pathways. In vitro studies have shown that this compound can induce apoptosis and inhibit cell proliferation in cancer cell lines such as HeLa cells . Additionally, it may possess antimicrobial properties, contributing to its relevance in medicinal chemistry.

The synthesis of 2-Methylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde typically involves multi-step procedures. One common synthetic route begins with the reaction of 5-amino-3-methylpyrazole with diethyl malonate in the presence of sodium ethanolate to form a dihydroxy intermediate. This intermediate is then modified to introduce the aldehyde group at the 3-position .

Another method includes reacting 2-methyl-pyrazolo[1,5-a]pyrimidine-6-carboxylate with appropriate reagents under basic or acidic conditions to yield the desired carbaldehyde .

This compound has diverse applications across various fields:

  • Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
  • Biology: Its potential biological activities make it a candidate for drug development targeting specific enzymes or receptors.
  • Medicine: Ongoing research is exploring its therapeutic potential in treating diseases related to enzyme dysfunctions.
  • Industry: The unique properties of this compound are useful in developing new materials and chemical processes .

Interaction studies involving 2-Methylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde have focused on its binding affinity to various enzymes. For instance, it has been shown to bind effectively at the active site of PI3Kδ, inhibiting its activity and altering downstream signaling pathways. These interactions are crucial for understanding its mechanism of action and potential therapeutic applications .

Several compounds share structural similarities with 2-Methylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde. Here are some notable examples:

Compound NameStructural FeaturesUnique Properties
2-Methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acidContains a carboxylic acid group instead of an aldehydeExhibits strong enzyme inhibition activity
4-Amino-2-methylpyrazolo[1,5-a]pyrimidineContains an amino group at position 4Known for antitumor activity
2-Methylpyrazolo[1,5-a]pyrimidineLacks the aldehyde groupServes as a precursor in synthesizing other derivatives

These compounds highlight the uniqueness of 2-Methylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde through its specific functional groups that influence its reactivity and biological activity. Each derivative offers distinct properties that can be exploited for various applications in medicinal chemistry and drug development .

XLogP3

0.2

Hydrogen Bond Acceptor Count

3

Exact Mass

161.058911855 g/mol

Monoisotopic Mass

161.058911855 g/mol

Heavy Atom Count

12

Dates

Last modified: 02-18-2024

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